molecular formula C18H34O3 B14164740 Ethyl 14-methyl-3-oxopentadecanoate CAS No. 925703-80-6

Ethyl 14-methyl-3-oxopentadecanoate

Cat. No.: B14164740
CAS No.: 925703-80-6
M. Wt: 298.5 g/mol
InChI Key: NABDQTKMIOWNDK-UHFFFAOYSA-N
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Description

Ethyl 14-methyl-3-oxopentadecanoate is a branched-chain ketoester with the molecular formula C₁₈H₃₄O₃ and an approximate molecular weight of 298.47 g/mol. Structurally, it features a 15-carbon backbone (pentadecanoate) with a methyl group at position 14 and a ketone functional group at position 3, esterified with an ethyl group. This compound is of interest in organic synthesis and bioactive compound research due to its unique functionalization, which may influence physical properties (e.g., solubility, volatility) and biological activity (e.g., antimicrobial, antifungal) compared to simpler esters .

Properties

CAS No.

925703-80-6

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

ethyl 14-methyl-3-oxopentadecanoate

InChI

InChI=1S/C18H34O3/c1-4-21-18(20)15-17(19)14-12-10-8-6-5-7-9-11-13-16(2)3/h16H,4-15H2,1-3H3

InChI Key

NABDQTKMIOWNDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 14-methyl-3-oxopentadecanoate typically involves the esterification of 14-methyl-3-oxopentadecanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 14-methyl-3-oxopentadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 14-methyl-3-oxopentadecanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 14-methyl-3-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The keto group can also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₈H₃₄O₃ 298.47 Ketone (C=O), Ester (COOEt) 15C chain, methyl branch at C14
Ethyl 3-hydroxydodecanoate C₁₄H₂₈O₃ 244.37 Hydroxyl (-OH), Ester (COOEt) 12C chain, hydroxyl at C3
Methyl pentadecanoate C₁₆H₃₂O₂ 256.43 Ester (COOMe) 15C straight-chain, no substituents
Ethyl octadecanoate C₂₀H₄₀O₂ 312.53 Ester (COOEt) 18C straight-chain, no substituents

Key Observations :

Chain Length and Branching: The methyl branch at C14 may reduce crystallinity and improve solubility in nonpolar solvents compared to straight-chain analogs like Methyl pentadecanoate .

Bioactivity : Esters with oxygen-containing substituents (e.g., hydroxyl, ketone) often exhibit enhanced antifungal or antimicrobial activity. For example, ethyl acetate extracts of Tanzanian spices containing similar esters showed significant bioactivity against fungal pathogens .

Table 2: Comparative Property Analysis

Compound Boiling Point (°C, estimated) Solubility (Polar vs. Nonpolar) Reported Bioactivity
This compound 320–340 Moderate in nonpolar solvents Hypothesized antifungal activity
Ethyl 3-hydroxydodecanoate 280–300 High in polar solvents Antimicrobial (e.g., bacterial)
Methyl pentadecanoate 290–310 Low in polar solvents Industrial lubricant
Ethyl octadecanoate 340–360 Low in polar solvents Surfactant applications

Key Findings :

  • The ketone group in this compound likely increases its polarity compared to Methyl pentadecanoate, but the methyl branch at C14 offsets this by introducing steric hindrance, resulting in moderate solubility in nonpolar solvents .
  • Ethyl 3-hydroxydodecanoate, with a hydroxyl group, exhibits higher solubility in polar solvents like ethanol or water, making it more suitable for pharmaceutical formulations .
  • Straight-chain esters like Methyl pentadecanoate and Ethyl octadecanoate are primarily used in industrial applications (e.g., lubricants, surfactants) due to their stability and low reactivity .

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